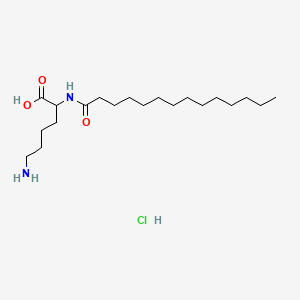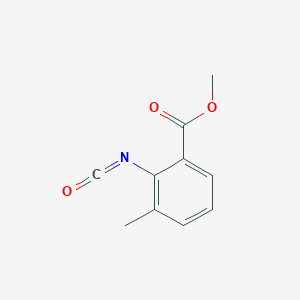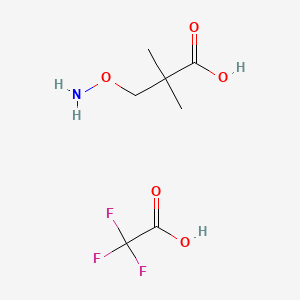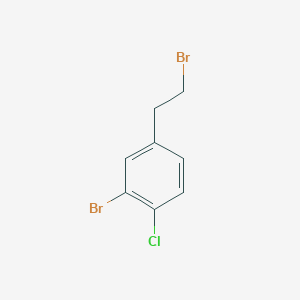![molecular formula C9H13BF3KO2 B13456842 Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate](/img/structure/B13456842.png)
Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide is a chemical compound with the molecular formula C9H13BF3O2K. It is a potassium salt of a trifluoroborate ester, which is often used in various organic synthesis reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide typically involves the reaction of the corresponding boronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide has several scientific research applications:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroborate group, which enhances its nucleophilicity and stability .
類似化合物との比較
Similar Compounds
Potassium 3-cyanophenyltrifluoroborate: Similar in structure but contains a cyano group instead of an ethoxycarbonyl group.
Potassium (3-ethoxyphenyl)trifluoroboranuide: Contains an ethoxy group on the phenyl ring instead of the cyclopropane structure.
Uniqueness
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide is unique due to its cyclopropane structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclopropane moiety is desired .
特性
分子式 |
C9H13BF3KO2 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC名 |
potassium;(2-cyclopropyl-3-ethoxycarbonylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c1-2-15-9(14)7-6(5-3-4-5)8(7)10(11,12)13;/h5-8H,2-4H2,1H3;/q-1;+1 |
InChIキー |
VJCUXQUJWBTYBY-UHFFFAOYSA-N |
正規SMILES |
[B-](C1C(C1C(=O)OCC)C2CC2)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)


![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)

![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)

amine hydrochloride](/img/structure/B13456826.png)

